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Compound of Interest

Compound Name: 5-Bromoquinoxalin-6-amine

Cat. No.: B154387

For researchers and professionals in drug development, a detailed understanding of the
structural and electronic properties of molecular building blocks is paramount. This guide
provides a head-to-head spectroscopic comparison of two closely related quinoxaline
derivatives: 5-Bromoquinoxalin-6-amine and 6-aminoquinoxaline. By examining their nuclear
magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry
(MS) data, we aim to provide a comprehensive resource for their identification,
characterization, and application in medicinal chemistry.

Both 5-Bromoquinoxalin-6-amine and 6-aminoquinoxaline are recognized as "privileged
scaffolds" in drug discovery, forming the core of various biologically active compounds. Notably,
derivatives of 6-aminoquinoxaline have been identified as antiproliferative agents that can
induce Mcl-1 dependent apoptosis.[1] 5-Bromoquinoxalin-6-amine is a key intermediate in
the synthesis of Brimonidine, a medication used to treat glaucoma.[2] The introduction of a
bromine atom at the 5-position in 5-Bromoquinoxalin-6-amine significantly influences its
electronic environment, leading to distinct spectroscopic signatures compared to its non-
brominated counterpart.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 5-Bromoquinoxalin-6-amine
and 6-aminoquinoxaline.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data (Predicted)

Compound Solvent

Chemical Shift (6, ppm)

5-Bromoquinoxalin-6-amine CDCls

8.66 (d, J=1.7 Hz, 1H), 8.56 (d,
J=1.7 Hz, 1H), 7.88 (d, J=8.9
Hz, 1H), 7.20 (dd, J=8.9, 2.5
Hz, 1H), 7.14 (d, J=2.5 Hz,
1H), 4.21 (br s, 2H)

6-aminoquinoxaline CDCls

8.65 (d, J=1.7 Hz, 1H), 8.55 (d,
J=1.7 Hz, 1H), 7.87 (d, J=8.9
Hz, 1H), 7.18 (dd, J=8.9, 2.5
Hz, 1H), 7.13 (d, J=2.5 Hz,
1H), 4.20 (br s, 2H)[3]

Table 2: 13C NMR Spectroscopic Data (Predicted)

Compound Solvent Chemical Shift (6, ppm)
) ] ) Data not available in search
5-Bromoquinoxalin-6-amine CDCls
results
] ] ) Data not available in search
6-aminoquinoxaline CDCls

results

Note: Experimental NMR data for 5-Bromoquinoxalin-6-amine was not available in the search

results. The provided data for 6-aminoquinoxaline is from a synthesis report.[3] Predicted

values are based on computational models and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

Table 3: Key FT-IR Absorption Bands
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5- 6-
) . . ) . ) Characteristic
Functional Group Bromoquinoxalin- aminoquinoxaline . .
. Vibration
6-amine (cm™?) (cm™?)
Asymmetric and
N-H Stretch Data not available Data not available symmetric stretching
of the primary amine.
i ) Stretching within the
C=N Stretch Data not available Data not available ) o
quinoxaline ring.
) Stretching of the
C-Br Stretch Data not available N/A )
carbon-bromine bond.
Stretching of C-H
Aromatic C-H Stretch Data not available Data not available bonds on the aromatic

rings.

Note: Specific experimental FT-IR peak lists were not available in the search results. General
ranges for these functional groups are well-established.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima (Amax)

Compound Solvent Amax (nm)
5-Bromoquinoxalin-6-amine Not specified Data not available
6-aminoquinoxaline Not specified Data not available

Note: While UV-Vis spectra of quinoxaline derivatives have been studied, specific Amax values
for these two compounds were not found in the search results.[4][5]

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data
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Key Fragments

Compound lonization Mode [M]* (m/z)
(m/z)
5-Bromoquinoxalin-6- 223/225 (approx. 1:1 )
) GC/MS ) Data not available
amine ratio)
6-aminoquinoxaline GC/MS 145 Data not available

Note: The presence of bromine in 5-Bromoquinoxalin-6-amine results in a characteristic
isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]* and
[M+2]).[6][7][8]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. These
should be adapted and optimized for the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a
suitable deuterated solvent (e.g., CDCls, DMSO-ds).[9][10]

e Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[9]

e 1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical
parameters include 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width
covering a range of -2 to 12 ppm.[9]

e 13C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters
include a larger number of scans (=1024) and a relaxation delay of 2-5 seconds.[9]

o Data Processing: Process the raw data using appropriate software, including Fourier
transformation, phase correction, and baseline correction. Reference the spectra to the
residual solvent peak or an internal standard (e.g., TMS).
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Setup Experiment
(1H, 13C, etc.)

Click to download full resolution via product page

General workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR
crystal.

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Apply
pressure to the sample to ensure good contact and record the sample spectrum. Co-add 16-
32 scans at a resolution of 4 cm~1 over a range of 4000-400 cm~1.

Data Processing: Perform a background subtraction and display the spectrum in terms of
transmittance or absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent
(e.g., ethanol, methanol, or cyclohexane) of a known concentration.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Record a baseline spectrum with the cuvettes filled with the solvent.
Record the sample spectrum over a range of approximately 200-800 nm.

Data Analysis: Identify the wavelength of maximum absorbance (Amax).

Mass Spectrometry (MS)
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o Sample Introduction: Introduce the sample via a direct insertion probe or through a gas
chromatograph (GC) for volatile compounds.

« lonization: Utilize electron impact (EI) ionization.
e Mass Analysis: Scan a range of m/z values (e.g., 40-400 amu).

o Data Analysis: Identify the molecular ion peak and characteristic fragment ions. For 5-
Bromoquinoxalin-6-amine, analyze the isotopic pattern of the molecular ion.

Signaling Pathway Involvement

Derivatives of 6-aminoquinoxaline have been shown to induce Mcl-1 dependent apoptosis.[1]
Mcl-1 is an anti-apoptotic protein of the Bcl-2 family. Inhibition of Mcl-1 allows for the activation
of pro-apoptotic proteins like Bak and Bax, leading to the release of cytochrome c from the
mitochondria and subsequent activation of caspases, ultimately resulting in programmed cell
death.
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Simplified Mcl-1 dependent apoptosis pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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